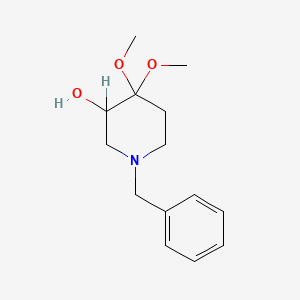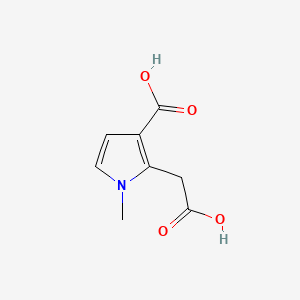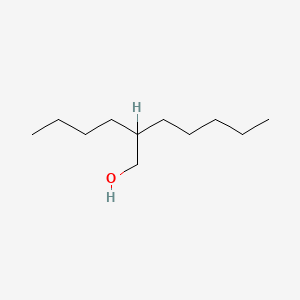
6-Chloro-1,2,3,4-tetrahydroquinoxaline
Vue d'ensemble
Description
6-Chloro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. It is characterized by a chlorine atom substituted at the sixth position of the tetrahydroquinoxaline ring.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-1,2,3,4-tetrahydroquinoxaline is the glycine receptor . Glycine receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system. They play a crucial role in a variety of physiological processes, including motor control, pain perception, and the modulation of neuronal excitability .
Mode of Action
This compound acts as an antagonist at the glycine receptor . This means it binds to the receptor and blocks its function, preventing the normal inhibitory effects of glycine.
Biochemical Pathways
By blocking the glycine receptor, this compound disrupts inhibitory neurotransmission in the central nervous system. This can affect a variety of biochemical pathways and have downstream effects on neuronal excitability and synaptic transmission . The specific pathways affected will depend on the location and context of the glycine receptors being blocked.
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its antagonistic effect on the glycine receptor. By blocking these receptors, the compound can increase neuronal excitability and disrupt normal synaptic transmission . This can potentially lead to a variety of effects, depending on the specific context and location of the affected receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors like blood-brain barrier permeability, can also impact the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
6-Chloro-1,2,3,4-tetrahydroquinoxaline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a glycine receptor antagonist, which makes it useful as an analgesic, anticonvulsant, neuroprotectant, and sedative-hypnotic . The nature of these interactions involves binding to the glycine receptor and inhibiting its function, which can modulate neurotransmission and reduce pain and seizures.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a glycine receptor antagonist, it can alter the signaling pathways involved in pain and seizure responses . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glycine receptor antagonist, it binds to the glycine receptor and inhibits its function . This inhibition can lead to a decrease in neurotransmission, which can reduce pain and seizures. Additionally, this compound may influence other molecular pathways and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce pain and seizures without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and other side effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is crucial for determining its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement within the cell . Its localization and accumulation within specific tissues can affect its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 4-chloro-1,2-phenylenediamine with diethyl oxalate. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
6-Chloro-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroquinoxaline: Lacks the chlorine substitution, resulting in different chemical properties and reactivity.
6-Bromo-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a bromine atom instead of chlorine, leading to variations in biological activity.
6-Fluoro-1,2,3,4-tetrahydroquinoxaline: Fluorine substitution provides different pharmacokinetic properties.
Uniqueness: 6-Chloro-1,2,3,4-tetrahydroquinoxaline is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVMNMIHNOTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224433 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-45-5 | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)


![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)

